![molecular formula C13H12N2O4S B1416580 Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate CAS No. 941868-48-0](/img/structure/B1416580.png)
Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate
Overview
Description
Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C13H12N2O4S and its molecular weight is 292.31 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate is a compound belonging to the thiazole family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a thiazole ring, an amino group, and a methoxybenzoyl substituent, which are crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₂N₂O₄S |
Molecular Weight | 292.31 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
- Cell Lines Tested : Human glioblastoma (U251), melanoma (WM793), and others.
- IC50 Values : The compound showed IC50 values in the low micromolar range, indicating potent cytotoxic effects.
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies have suggested that the thiazole moiety plays a critical role in these activities by interacting with specific cellular targets.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays. It has been tested against a variety of bacterial strains, including:
- Gram-positive Bacteria : Staphylococcus aureus
- Gram-negative Bacteria : Escherichia coli
The compound's antimicrobial efficacy is thought to stem from its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Studies and Research Findings
-
Study on Anticancer Activity :
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with enhanced effects observed when combined with other chemotherapeutic agents . -
Antimicrobial Efficacy Assessment :
In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of bacteria. The findings revealed that it exhibited bacteriostatic activity at concentrations lower than those required for conventional antibiotics, suggesting its potential as a novel antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazole ring may interact with enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : The compound could modulate receptor activity linked to apoptosis and survival pathways in cancer cells.
- Membrane Disruption : Its amphiphilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
Scientific Research Applications
Biological Activities
The compound has been studied for several key biological activities:
- Anticancer Activity : Research indicates that methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action is thought to involve the inhibition of tubulin polymerization, akin to other known anticancer agents like combretastatin A-4 .
- Antimicrobial Properties : The compound has also shown promise as an antimicrobial agent. Its structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Synthesis and Derivatives
The synthesis of this compound typically involves multistep organic reactions. A common method includes the reaction of appropriate thiazole derivatives with benzoyl chlorides under basic conditions, followed by esterification processes. This synthetic pathway allows for the modification of substituents to optimize biological activity .
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
- Anticancer Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cell lines (MCF-7) .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Methyl 5-amino-thiazole-4-carboxylate | Amino group, thiazole ring | Antimicrobial | Lacks methoxy substitution |
Methyl 2-amino-5-(4-methoxybenzyl)-1,3-thiazole-4-carboxylate | Benzyl group instead of benzoyl | Anticancer | Different substituent on thiazole |
Methyl 5-(4-methoxyphenyl)-thiazole-4-carboxylate | Phenyl instead of benzyl | Antimicrobial | Variation in aromatic substitution |
This table highlights how variations in substituents can affect the biological activities of thiazole derivatives.
Conclusion and Future Directions
This compound represents a promising candidate for further research in medicinal chemistry due to its diverse biological activities. Future studies should focus on elucidating its mechanisms of action, optimizing its pharmacokinetic properties, and exploring its potential in combination therapies for cancer and infectious diseases.
Properties
IUPAC Name |
methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-18-8-5-3-7(4-6-8)10(16)11-9(12(17)19-2)15-13(14)20-11/h3-6H,1-2H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTPHKQAWSVZKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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